Cas no 871018-07-4 (9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole)

9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole structure
871018-07-4 structure
商品名:9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole
CAS番号:871018-07-4
MF:C62H49NO2
メガワット:840.057960000001
CID:1870098
PubChem ID:53401213

9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole 化学的及び物理的性質

名前と識別子

    • 9-(4-tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole
    • HS-5928
    • 9-(4-Tert-butylphenyl)-3,6-bis(9-(4-methoxyphenyl)-9h-fluoren-9-yl)-9h-carbazole
    • DB-307547
    • 9-(4-t-butylphenyl)-3,6-bis(9-(4-methoxyphenyl)-9h-fluoren-9-yl)-9h-carbazole
    • 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE
    • 871018-07-4
    • 9-(4-(tert-butyl)phenyl)-3,6-bis(9-(4-methoxyphenyl)-9H-fluoren-9-yl)-9H-carbazole
    • DTXSID40694861
    • 9-(4-tert-Butylphenyl)-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole
    • SCHEMBL16177823
    • 9H-Carbazole,9-[4-(1,1-dimethylethyl)phenyl]-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-
    • 9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole
    • インチ: InChI=1S/C62H49NO2/c1-60(2,3)40-22-30-45(31-23-40)63-58-36-28-43(61(41-24-32-46(64-4)33-25-41)54-18-10-6-14-48(54)49-15-7-11-19-55(49)61)38-52(58)53-39-44(29-37-59(53)63)62(42-26-34-47(65-5)35-27-42)56-20-12-8-16-50(56)51-17-9-13-21-57(51)62/h6-39H,1-5H3
    • InChIKey: RIFLTHUXOHHZQV-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4(C5=CC=C(C=C5)OC)C6=CC=CC=C6C7=CC=CC=C74)C8=C2C=CC(=C8)C9(C%10=CC=C(C=C%10)OC)C%11=CC=CC=C%11C%12=CC=CC=C%129

計算された属性

  • せいみつぶんしりょう: 839.376329806Da
  • どういたいしつりょう: 839.376329806Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 65
  • 回転可能化学結合数: 8
  • 複雑さ: 1450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 16.1
  • トポロジー分子極性表面積: 23.4Ų

じっけんとくせい

  • 密度みつど: 1.16

9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D264550-10mg
9-[4-(1,1-Dimethylethyl)phenyl]-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole
871018-07-4
10mg
$ 585.00 2022-06-05
Alichem
A019124789-5g
9-(4-Tert-butylphenyl)-3,6-bis(9-(4-methoxyphenyl)-9h-fluoren-9-yl)-9h-carbazole
871018-07-4 98%
5g
$1612.97 2023-08-31
TRC
D264550-2.5mg
9-[4-(1,1-Dimethylethyl)phenyl]-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole
871018-07-4
2.5mg
$ 200.00 2022-06-05
TRC
D264550-5mg
9-[4-(1,1-Dimethylethyl)phenyl]-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole
871018-07-4
5mg
$ 370.00 2022-06-05
Alichem
A019124789-1g
9-(4-Tert-butylphenyl)-3,6-bis(9-(4-methoxyphenyl)-9h-fluoren-9-yl)-9h-carbazole
871018-07-4 98%
1g
$547.96 2023-08-31

9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole 関連文献

9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazoleに関する追加情報

9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole: A Comprehensive Overview

The compound with CAS No. 871018-07-4, commonly referred to as 9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole, is a highly specialized organic material that has garnered significant attention in the fields of materials science and optoelectronics. This compound is a derivative of carbazole, a heterocyclic aromatic compound, and incorporates functional groups such as fluorenyl and dimethylethyl substituents. Its unique structure endows it with exceptional electronic and optical properties, making it a promising candidate for advanced applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Recent studies have highlighted the importance of carbazole derivatives in modern materials science due to their ability to act as efficient electron transport layers (ETLs) or hole transport layers (HTLs) in OLEDs. The presence of the fluorenyl group in this compound significantly enhances its electron mobility, while the dimethylethyl substituent contributes to improved thermal stability and solubility. These properties are critical for achieving high-performance optoelectronic devices with long operational lifetimes and stable performance under various conditions.

One of the most notable advancements in the synthesis of this compound involves the use of palladium-catalyzed cross-coupling reactions. Researchers have demonstrated that these reactions enable precise control over the substitution pattern of the carbazole core, leading to highly uniform and reproducible materials. The incorporation of the 4-methoxyphenyl group further modulates the electronic properties of the molecule, enhancing its compatibility with other organic semiconductors in device architectures.

Experimental investigations have revealed that this compound exhibits excellent photoluminescence quantum yields (PLQY) under both dilute solution and thin-film conditions. This characteristic is particularly advantageous for applications requiring high-efficiency light emission, such as in OLEDs for display technologies. Furthermore, its wide bandgap (~3.5 eV) makes it suitable for use in blue light-emitting devices, addressing the longstanding challenge of achieving efficient blue emission in organic electronics.

The structural versatility of this compound also extends to its potential applications in organic photovoltaics (OPVs). By incorporating this material as an interfacial layer between donor and acceptor materials, researchers have observed enhanced charge extraction efficiencies and reduced recombination losses. These improvements are attributed to its ability to modulate the energy levels at the interface, facilitating more effective charge transfer processes.

In terms of device integration, this compound has been successfully implemented in tandem OLED architectures, where it serves as an intermediate layer to improve color purity and emission efficiency. Its compatibility with solution-processing techniques further enhances its appeal for large-area device fabrication, which is essential for next-generation display technologies.

Looking ahead, ongoing research is focused on optimizing the synthesis route to achieve higher molecular weight distributions and lower defect densities. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures, such as multi-functional copolymers or hybrid materials with inorganic components.

In conclusion, 9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole represents a cutting-edge advancement in organic semiconductor materials. Its unique combination of electronic properties, structural flexibility, and compatibility with modern device architectures positions it as a key material for future optoelectronic applications. As research continues to uncover new possibilities for this compound, its impact on technology is expected to grow significantly.

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